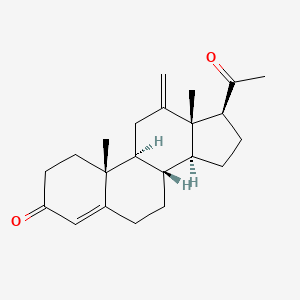

12-Methylidenepregn-4-ene-3,20-dione

Description

Contextualizing the Pregnene-4-ene-3,20-dione Scaffold within Contemporary Steroid Research

The pregn-4-ene-3,20-dione scaffold is the foundational structure of progesterone (B1679170), a critical endogenous steroid hormone. wikipedia.org In contemporary steroid research, this scaffold serves as a versatile template for the design and synthesis of new molecules with a wide range of potential applications. Progesterone itself is involved in the menstrual cycle, pregnancy, and embryogenesis. wikipedia.org Its analogs are widely used in medicine. mdpi.com

The chemical structure of pregn-4-ene-3,20-dione features a tetracyclic system of three six-membered rings and one five-membered ring. libretexts.org This rigid structure is amenable to a variety of chemical modifications. The reactivity of the ketone groups at C3 and C20, as well as the double bond in the A-ring, provides handles for synthetic transformations.

Table 1: Physicochemical Properties of Pregn-4-ene-3,20-dione (Progesterone)

| Property | Value |

| Molecular Formula | C₂₁H₃₀O₂ |

| Molecular Weight | 314.5 g/mol |

| IUPAC Name | (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

| Melting Point | 128-131 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Academic Significance of Strategic Structural Modifications in Steroid-Related Biological Processes

Strategic structural modifications of the steroid nucleus are of profound academic significance as they allow for the systematic investigation of structure-activity relationships (SAR). uomustansiriyah.edu.iq By altering the steroidal backbone, researchers can probe the specific interactions between the steroid and its biological targets, such as nuclear receptors and enzymes. nih.gov These modifications can lead to compounds with enhanced potency, selectivity, or altered biological activity profiles.

Rationale for Academic Investigation of 12-Methylidenepregn-4-ene-3,20-dione and its Structural Analogs

The academic investigation into this compound and its analogs is driven by the quest to understand how specific structural changes impact the biological properties of the pregnane (B1235032) scaffold. The introduction of an exocyclic methylene (B1212753) group, in this case at the C12 position, is a significant alteration to the C-ring of the progesterone backbone.

This modification can be hypothesized to:

Introduce a Point of Reactivity: The exocyclic double bond can serve as a reactive handle for further chemical modifications or as a potential site for metabolic transformations.

Modulate Lipophilicity and Pharmacokinetics: The addition of the methylene group can subtly alter the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The study of such analogs contributes to a deeper understanding of the structural requirements for biological activity in the pregnane series and may lead to the discovery of new compounds with unique pharmacological profiles. While direct research on this compound is not extensively published, the principles of steroid modification suggest it as a compound of interest for exploring novel structure-activity relationships.

Structure

3D Structure

Properties

CAS No. |

83583-38-4 |

|---|---|

Molecular Formula |

C22H30O2 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-12-methylidene-2,6,7,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O2/c1-13-11-20-17(19-8-7-18(14(2)23)22(13,19)4)6-5-15-12-16(24)9-10-21(15,20)3/h12,17-20H,1,5-11H2,2-4H3/t17-,18+,19-,20-,21-,22+/m0/s1 |

InChI Key |

BPDZNEIIYRLMNS-GFJXEVPCSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C(=C)C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(C(=C)CC3C2CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 12 Methylidenepregn 4 Ene 3,20 Dione

De Novo Synthesis Approaches for 12-Methylidenepregn-4-ene-3,20-dione

Chemical Precursors and Retrosynthetic Analysis for the Pregnene Scaffold

A retrosynthetic analysis of the pregn-4-ene-3,20-dione scaffold reveals key disconnections that have formed the basis of numerous total syntheses. The core of the molecule consists of a tetracyclic system (A, B, C, and D rings) which is most often constructed through convergent strategies.

One of the landmark approaches in steroid synthesis is the biomimetic, cationic polyene cyclization developed by W. S. Johnson. This strategy mimics the natural biosynthetic pathway of steroids. The retrosynthesis begins by disconnecting the C-17 acetyl side chain, leading back to a D-ring precursor. The tetracyclic core is then deconstructed via a key cyclization step, which in the forward sense, forges multiple rings and sets several stereocenters in a single, powerful transformation. The linear polyene precursor for this cyclization is typically assembled from smaller, less complex fragments. For instance, a common strategy involves the coupling of an aldehyde and a Wittig reagent to form a key intermediate, which is then elaborated into the cyclization precursor. This approach allows for the stereocontrolled construction of the trans-fused ring systems characteristic of the steroid nucleus.

Another classical approach involves annulation reactions to build the rings sequentially. The Robinson annulation, for example, has been a cornerstone in the formation of six-membered rings in steroid synthesis, often utilized in constructing the A and B rings. Precursors for such syntheses are often derived from well-established chiral pool starting materials or molecules like the Wieland-Miescher ketone, which provides a pre-formed A/B ring system with the correct stereochemistry.

Table 1: Key Retrosynthetic Strategies for the Progesterone (B1679170) Scaffold

| Strategy | Key Reaction(s) | Precursor Type | Notable Features |

|---|---|---|---|

| Polyene Cyclization | Cationic Polyolefin Cascade | Acyclic Polyene | Biomimetic; high stereocontrol; forms multiple rings in one step. |

| Annulation | Robinson Annulation | Bicyclic Ketones (e.g., Wieland-Miescher ketone) | Stepwise construction of rings; well-established methodology. |

Stereoselective Introduction of the 12-Methylidene Moiety

With the pregn-4-ene-3,20-dione scaffold established, the central challenge becomes the stereoselective installation of the exocyclic methylene (B1212753) group at the C-12 position. This can be approached from a precursor containing either a C-12 ketone or a C-12 hydroxyl group.

From a C-12 Keto Precursor: A highly effective and modern method for this transformation is the olefination of a 12-keto group. The natural product hecogenin (B1673031), a steroidal sapogenin obtained from agave plants, is an ideal starting material as it already possesses a 12-keto functionality. researchgate.net The synthesis would first involve the degradation of the spiroketal side chain of hecogenin to install the C-17 acetyl group, followed by the introduction of the Δ⁴-3-keto system, yielding 12-oxoprogesterone.

From this intermediate, several olefination reactions can be employed:

Wittig Reaction: The reaction of 12-oxoprogesterone with a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is a direct method to form the C=CH₂ bond. wikipedia.orglibretexts.org While widely used, the Wittig reaction can sometimes be challenging with sterically hindered ketones, potentially leading to lower yields. wikipedia.org

Peterson Olefination: This silicon-based alternative to the Wittig reaction involves the reaction of an α-silyl carbanion (e.g., (trimethylsilyl)methyllithium) with the C-12 ketone. wikipedia.orgresearchgate.netchemistnotes.com This forms a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to yield the alkene. nrochemistry.comlscollege.ac.in This method can offer advantages in terms of reagent reactivity and ease of purification. chemistnotes.com

Tebbe or Petasis Reagents: These titanium-based reagents are also effective for the methylenation of ketones, particularly those prone to enolization or steric hindrance.

From a C-12 Hydroxy Precursor: An alternative, classical approach involves the dehydration of a 12-hydroxypregnane derivative. This precursor can be synthesized by the stereoselective reduction of the corresponding 12-keto steroid. The subsequent elimination of water is typically promoted by treatment with acids, such as p-toluenesulfonic acid in a dehydrating solvent system. The stereochemistry of the hydroxyl group (α or β) can influence the ease of elimination and the reaction conditions required.

Optimization of Reaction Pathways and Overall Yields for Academic Scale Production

For academic or laboratory-scale production, optimizing the synthesis of this compound involves balancing factors like step count, availability of starting materials, and reaction yields.

A semi-synthetic approach starting from hecogenin is likely the most efficient route. researchgate.net This pathway leverages a naturally occurring, advanced intermediate, significantly reducing the number of steps compared to a de novo synthesis. Optimization would focus on the efficiency of the side-chain degradation and the crucial C-12 methylenation step. A comparative study of different olefination reagents (Wittig, Peterson, Tebbe) would be essential to identify the highest-yielding protocol for the sterically demanding C-12 ketone.

In a de novo synthesis, optimization would center on the key bond-forming reactions, such as the polyene cyclization or annulation steps. Maximizing the stereoselectivity of these reactions is critical to avoid tedious separation of diastereomers later in the synthesis. Protecting group strategies for the C-3 and C-20 ketones must also be carefully planned to ensure compatibility with the reagents used for introducing the C-12 methylidene group. For instance, the Δ⁴-3-keto system might be protected as a dienol ether or a ketal during certain transformations to prevent undesired side reactions.

Derivatization and Analog Synthesis of Pregnene-4-ene-3,20-dione Core Structures

The pregn-4-ene-3,20-dione core is a versatile template for generating structural diversity through targeted chemical modifications.

Strategic Functionalization at C-12 and Neighboring Positions of the Steroidal Skeleton

The C-12 position, being the site of the key methylidene group, is a primary target for functionalization. The synthetic intermediates, 12-oxo and 12-hydroxyprogesterone, are themselves valuable precursors for analogs. The 12-keto group can be used to introduce other functionalities through nucleophilic addition or condensation reactions.

The neighboring C-11 position is also a site of significant interest. The introduction of an 11α-hydroxyl group, for example, is a common modification in corticosteroids that dramatically influences biological activity. This can be achieved through microbial hydroxylation or chemical synthesis. The interplay between C-11 and C-12 functional groups can lead to unique molecular conformations. Studies on 11β-hydroxysteroid dehydrogenases (11βHSD) show that these enzymes can interconvert C11-hydroxy and C11-oxo steroids, providing a biochemical tool for modifying this position. nih.gov Functionalization at C-11 can therefore be used to modulate the properties of the final 12-methylidene analog.

Regioselective Modifications on the A, B, and D Rings for Structural Diversity

Regioselective reactions on the different rings of the steroid nucleus allow for the synthesis of a wide array of analogs.

A and B Rings: The α,β-unsaturated ketone in the A-ring is a hub for chemical modifications. Selective reactions such as epoxidation, cyclopropanation, or Michael additions can be performed at the C4-C5 double bond. The C-3 ketone allows for the formation of enol ethers or enamines, which can then be alkylated or halogenated at the C-2 or C-4 positions. Aromatization of the A-ring can be achieved under specific conditions to create phenolic steroid analogs. nih.gov

D-Ring: The D-ring and the attached C-17 side chain are also common sites for modification. The C-20 ketone can be selectively reduced, oxidized, or converted to other functional groups. The C-16 position can be functionalized to alter the conformation and properties of the D-ring. For example, starting from 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), a versatile building block, various D-ring annulated structures can be synthesized. mdpi.com Acid-catalyzed cyclization reactions, such as the Nazarov cyclization, can be employed to construct additional five-membered rings fused to the D-ring, creating novel pentacyclic steroid derivatives. mdpi.com

Incorporation of Heterocyclic Moieties and Side Chain Elongation into the Steroid Nucleus

The functionalization of the steroid nucleus, particularly that of pregnene derivatives, through the addition of heterocyclic moieties and the extension of side chains is a significant area of research aimed at modifying the biological activity of the parent steroid. While direct methodologies for the derivatization of this compound are not extensively detailed in the available literature, established synthetic routes for related pregnane (B1235032) and pregnene compounds provide a foundational understanding of the potential chemical transformations.

The introduction of heterocyclic rings can dramatically alter the pharmacological profile of a steroid. For instance, pregnane derivatives bearing triazole or imidazole (B134444) rings at the C-21 position have been synthesized from 16-dehydropregnenolone acetate. nih.gov This transformation typically involves the initial introduction of a suitable leaving group at the C-21 position, followed by nucleophilic substitution with the desired heterocycle. Such modifications are explored for their potential to develop novel therapeutic agents. nih.gov Another approach involves the reaction of pregnenolone (B344588) to form various heterocyclic derivatives, including thiophene, thiazole, and thieno[2,3-b]pyridine (B153569) systems, which have been evaluated for their cytotoxic activities.

Side chain elongation, particularly at the C-17 position, is a crucial transformation for the synthesis of corticosteroids and other biologically active steroids. A notable method involves the conversion of a 17α-ethynyl carbinol acetate into an allenyl steroid intermediate through a zinc-mediated reductive rearrangement. rsc.org This allenyl steroid can then be further functionalized, for example, through osmylation to build the corticoid side chain or via peracid oxidation to yield 17α-hydroxy-20-oxo-pregnanes. rsc.org Microbial transformations also offer a pathway for side-chain degradation of pregnane series steroids, which can be a strategic step in the synthesis of androstane (B1237026) derivatives. google.com

The following table summarizes representative transformations for the incorporation of heterocyclic moieties and side chain elongation on pregnane scaffolds, which could be conceptually applied to this compound.

Table 1: Synthetic Transformations for Heterocycle Incorporation and Side Chain Elongation

| Starting Material | Reagents and Conditions | Product | Transformation Type |

|---|---|---|---|

| 16-Dehydropregnenolone acetate | 1. Bromination at C-212. Nucleophilic substitution with 1H-1,2,4-triazole or 1H-imidazole | 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one or 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one | Incorporation of Heterocycle |

| Pregnenolone | Various reagents to build thiosemicarbazone, thiophene, thiazole, and thieno[2,3-b]pyridine derivatives | Various heterocyclic pregnane derivatives | Incorporation of Heterocycle |

| 17α-Ethynyl carbinol acetate | Zinc | Allenyl steroid | Side Chain Elongation Intermediate |

| Allenyl steroid | OsO₄ | Corticoid side chain | Side Chain Elongation |

Emerging Synthetic Techniques and Green Chemistry Principles in Pregnene Chemistry

Recent advancements in synthetic organic chemistry and a growing emphasis on environmentally benign processes have significantly impacted the field of steroid synthesis, including that of pregnene derivatives. rsc.orgnih.govumich.edu These emerging techniques focus on improving efficiency, selectivity, and the environmental footprint of synthetic routes. nih.govmdpi.comresearchgate.net

One of the key areas of development is the use of novel catalytic methods. nih.gov Transition metal-catalyzed reactions, for instance, have enabled new strategies for the construction of the complex steroidal skeleton. nih.gov Late-stage C-H oxidation has also emerged as a powerful tool for introducing hydroxyl groups at specific positions on the steroid nucleus, a transformation that has traditionally been challenging. nih.gov Furthermore, innovative cycloaddition strategies are being developed to assemble the polycyclic ring systems of steroids with high stereocontrol. researchgate.net

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis, including the production of steroids. nih.govmdpi.comresearchgate.netpfizer.com This approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pfizer.comsyngeneintl.com Key aspects of green chemistry in steroid synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. syngeneintl.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives that are less toxic and have a lower environmental impact. pfizer.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net Biocatalysis, using enzymes or whole microorganisms, is also a valuable green approach for specific steroid transformations.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Reduction: Developing processes that generate minimal waste, which is a core principle of green chemistry. pfizer.com

The application of these emerging techniques and green chemistry principles is crucial for the sustainable development of synthetic routes to complex molecules like this compound and its derivatives. While specific examples for this particular compound are scarce, the general trends in steroid synthesis point towards more efficient and environmentally responsible methodologies. rsc.orgnih.govumich.edu

Table 2: Principles of Green Chemistry in Steroid Synthesis

| Principle | Application in Steroid Synthesis |

|---|---|

| Prevention of Waste | Designing synthetic pathways to minimize byproducts. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from reactants into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |

| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using renewable raw materials whenever technically and economically practicable. |

| Reduce Derivatives | Minimizing or avoiding the use of blocking groups, protection/deprotection, and temporary modification of physical/chemical processes. |

| Catalysis | Using catalytic reagents (highly selective) in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products so that at the end of their function they can break down into innocuous degradation products. |

| Real-time Analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 12 Methylidenepregn 4 Ene 3,20 Dione Analogs

Conformational Analysis and Molecular Geometry as Determinants of Biological Activity

Influence of the 12-Methylidene Moiety on the Overarching Conformation of the Steroidal Ring System

The tetracyclic core of pregnane (B1235032) derivatives is a relatively rigid structure, composed of three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). The introduction of an exocyclic methylene (B1212753) group at the C-12 position on the C-ring introduces a region of sp² hybridization into the otherwise sp³ hybridized cyclohexane ring. This change in hybridization is expected to induce localized flattening of the C-ring. While the typical chair conformation of a cyclohexane ring allows for minimal ring strain, the presence of the double bond in the 12-methylidene group will force the C-12 atom and its immediate neighbors towards a more planar arrangement.

Table 1: Predicted Conformational Effects of C-12 Substituents on the Pregnane C-Ring

| C-12 Substituent | Predicted Effect on C-Ring Conformation | Potential Impact on Overall Steroid Geometry |

|---|---|---|

| Hydrogen (unsubstituted) | Standard chair conformation | Maintains the typical bent shape of the steroid backbone |

| Methyl (axial) | Chair conformation with potential for 1,3-diaxial interactions | Minor steric strain, potentially leading to slight ring puckering |

| Methyl (equatorial) | Stable chair conformation | Minimal distortion of the steroid backbone |

| Methylidene (=CH₂) | Localized flattening around C-12, distorting the chair conformation | May induce a subtle twist or bend in the overall steroid structure |

Role of A-Ring and A,B-Ring Junction Planarity in Molecular Recognition Processes

The conformation of the A-ring and the planarity of the A,B-ring junction are well-established determinants of binding affinity for many steroid receptors, including the progesterone (B1679170) receptor. In 4-ene-3-one steroids like 12-Methylidenepregn-4-ene-3,20-dione, the A-ring typically adopts a "half-chair" conformation. This specific shape is crucial for orienting the C-3 carbonyl group for interaction with the receptor.

Elucidation of Ligand-Target Molecular Interactions and Key Pharmacophoric Features

Contributions of the C-3 and C-20 Carbonyl Groups to Protein Target Binding

The C-3 and C-20 carbonyl groups of progesterone and its analogs have traditionally been considered key pharmacophoric features, primarily due to their potential to form hydrogen bonds with amino acid residues in the receptor's binding pocket. The C-3 ketone, in particular, is crucial for anchoring the A-ring of the steroid within the binding site.

While the C-20 carbonyl was also thought to be a critical hydrogen bond acceptor, some structural studies of the progesterone receptor have suggested that it may not form direct hydrogen bonds. Instead, its role may be more related to maintaining the correct orientation of the D-ring and the C-17 side chain within the hydrophobic pocket of the receptor. Nevertheless, the presence of these two polar groups at opposite ends of the steroid molecule is a defining characteristic of the pregnane pharmacophore.

Importance of Specific Steric and Electronic Parameters in Defined Biological Binding Sites

Quantitative Structure-Activity Relationship (QSAR) studies on other steroid classes have indicated that electronic properties, such as the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) and the net charges on specific atoms, can be correlated with biological activity. These parameters influence the non-covalent interactions, such as van der Waals forces and electrostatic interactions, that stabilize the ligand-receptor complex.

Impact of the Exocyclic Methylene Group at C-12 on Ligand-Target Engagement Specificity

The introduction of an exocyclic methylene group at C-12 can impact ligand-target engagement in several ways. Firstly, the double bond introduces a region of higher electron density, which could lead to favorable or unfavorable electronic interactions with the receptor, depending on the nature of the amino acid residues in its vicinity.

Secondly, the methylidene group has specific steric demands. While it is a relatively small substituent, its planar geometry will occupy a different region of space compared to the axial and equatorial hydrogens of an unsubstituted C-12. This could either improve the fit of the ligand into a specific sub-pocket of the receptor or introduce steric clashes that hinder binding. The flexibility of the progesterone receptor's binding pocket suggests that it might be able to accommodate such a modification, but the precise effect on binding affinity and specificity would depend on the detailed topography of the binding site.

Table 2: Potential Interactions of Key Functional Groups of this compound with a Hypothetical Receptor Binding Pocket

| Functional Group | Potential Interaction Type | Significance in Ligand Binding |

|---|---|---|

| C-3 Carbonyl | Hydrogen bonding, dipole-dipole | Crucial for anchoring the A-ring and orienting the molecule. |

| C-20 Carbonyl | Dipole-dipole, potential for weak hydrogen bonding | Contributes to D-ring orientation and overall pharmacophore. |

| C-12 Methylidene | Van der Waals, π-π or π-cation interactions (if applicable) | May enhance binding through additional non-polar contacts or introduce steric hindrance. |

| Steroid Backbone | Hydrophobic interactions, van der Waals forces | Provides the structural scaffold and contributes significantly to binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency in Pregnene Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org In the context of pregnene derivatives like this compound, QSAR studies are instrumental in predicting the potency of new analogs and guiding the design of more effective compounds. nih.govmdpi.com

The general form of a QSAR model can be expressed as: Activity = f (Molecular Descriptors)

Where the activity is a measure of the biological effect, and molecular descriptors are numerical values that encode different aspects of the chemical structure. These descriptors can be categorized into several types, including:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological Descriptors: Which are numerical indices that describe the connectivity of atoms in a molecule.

For a series of this compound analogs, a QSAR study would involve synthesizing or computationally generating a set of derivatives with variations at different positions of the steroid nucleus. The biological activity of these compounds would then be determined experimentally. Subsequently, various molecular descriptors would be calculated for each analog, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be employed to build a QSAR model that best correlates the descriptors with the observed activity.

Illustrative QSAR Study Data for Pregnene Derivatives

| Analog | Substitution at C-17 | LogP | Electronic Parameter (HOMO Energy) | Predicted Potency (IC₅₀, µM) |

| 1 | -COCH₃ | 3.5 | -6.2 eV | 0.5 |

| 2 | -COCH₂OH | 3.1 | -6.5 eV | 1.2 |

| 3 | -COOCH₃ | 3.8 | -6.1 eV | 0.3 |

| 4 | -H | 4.2 | -5.9 eV | 2.5 |

This table is for illustrative purposes to demonstrate the type of data generated in a QSAR study.

The predictive power of the developed QSAR model is then validated using internal and external validation techniques to ensure its robustness and applicability for predicting the potency of new, untested compounds. nih.gov

In Silico Approaches to Comprehensive Structure-Activity and Structure-Mechanism Relationship Elucidation

In silico methods provide powerful tools to investigate the interactions of ligands with their biological targets at a molecular level, offering insights that are often difficult to obtain through experimental techniques alone.

Molecular Docking Simulations with Putative Protein Targets (e.g., Steroidogenic Enzymes, Nuclear Receptors)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound and its analogs, docking simulations can be performed with various protein targets, such as steroidogenic enzymes (e.g., 5α-reductase, CYP17A1) and nuclear receptors (e.g., androgen receptor, progesterone receptor), to predict their binding affinity and mode of interaction. nih.govresearchgate.net

The process involves preparing the three-dimensional structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding free energy.

Key Insights from Molecular Docking:

Binding Affinity: The docking score provides an estimation of the binding affinity, allowing for the ranking of different analogs based on their predicted potency.

Binding Pose: It reveals the specific orientation of the ligand in the binding pocket, highlighting key intermolecular interactions.

Key Interactions: Docking can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and specific amino acid residues of the receptor. rsc.org

Illustrative Molecular Docking Results for a Pregnene Derivative with a Hypothetical Receptor

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -9.5 | Tyr56, Phe123, Arg210 |

| Analog A (with 17α-hydroxyl) | -10.2 | Tyr56, Phe123, Arg210, Asn34 |

| Analog B (with 6α-methyl) | -8.9 | Tyr56, Phe123 |

This table is a hypothetical representation of molecular docking data.

Molecular Dynamics Simulations for Characterization of Ligand-Receptor Complex Stability and Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. rsc.org An MD simulation of the this compound analog-receptor complex, obtained from docking, can provide valuable information about the stability of the complex and the nature of the interactions.

During an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to predict their subsequent positions and velocities. By analyzing the trajectory of the simulation, one can assess:

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms over time can indicate the stability of the binding.

Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual residues can reveal flexible regions of the protein upon ligand binding.

Interaction Lifetimes: The duration of specific hydrogen bonds or other interactions can be monitored throughout the simulation.

Quantum Chemical Calculations for the Characterization of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. acs.orgrsc.org For this compound and its analogs, these calculations can be used to determine various electronic properties and reactivity descriptors that are crucial for understanding their biological activity. acs.orgresearchgate.net

Methods like Density Functional Theory (DFT) can be employed to calculate:

Molecular Geometry: Optimization of the 3D structure to its lowest energy conformation.

Electronic Properties: Such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Reactivity Descriptors: Chemical potential, hardness, and electrophilicity index, which can provide insights into the reactivity of the molecule. researchgate.net

Illustrative Quantum Chemical Data for this compound

| Property | Calculated Value |

| HOMO Energy | -6.3 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 3.5 D |

| Molecular Electrostatic Potential (MEP) | Negative potential around carbonyl oxygens |

This table presents hypothetical data from quantum chemical calculations.

By correlating these calculated properties with the experimentally observed biological activities of a series of analogs, researchers can gain a deeper understanding of the electronic requirements for potent activity.

Biological Activity and Mechanistic Investigations of 12 Methylidenepregn 4 Ene 3,20 Dione in Preclinical Research Models

Enzyme-Modulating Activities of 12-Methylidenepregn-4-ene-3,20-dione and its Structural Analogs

No information is available in published scientific literature regarding the enzyme-modulating activities of this compound.

Steroidogenic Enzyme Inhibition Profiling (e.g., Aromatase, 5α-Reductase, Hydroxysteroid Dehydrogenases)

There is no available data on the inhibitory effects of this compound on key steroidogenic enzymes such as aromatase, 5α-reductase, or various hydroxysteroid dehydrogenases.

Characterization of Enzyme Kinetics and Precise Inhibition Mechanisms (e.g., Competitive, Irreversible)

Due to the absence of primary research on this compound, no studies on its enzyme kinetics or the precise mechanisms of inhibition have been reported.

Assessment of Selectivity Profiles Against Related and Off-Target Enzyme Systems

There is no information available concerning the selectivity profile of this compound against related or off-target enzyme systems.

Receptor-Mediated Biological Responses and Signaling Pathway Modulations

No data has been published regarding the receptor-mediated biological responses or the modulation of signaling pathways by this compound.

Assessment of Steroid Hormone Receptor Binding Affinities (e.g., Progesterone (B1679170) Receptor, Androgen Receptor)

There are no available studies that have assessed the binding affinities of this compound for any steroid hormone receptors, including the progesterone and androgen receptors.

Functional Characterization of Agonist and Antagonist Activities in Relevant Cellular Systems

The functional activity of this compound as either an agonist or an antagonist in any cellular system has not been characterized in the scientific literature.

Preclinical Research on this compound Remains Undisclosed

A comprehensive review of publicly available scientific literature and preclinical research databases reveals a significant gap in the understanding of the biological activity and mechanistic profile of the chemical compound this compound. Despite the structured interest in its potential effects, there is currently no published data detailing its impact on cellular and molecular pathways, nor any in vivo studies elucidating its biological functions.

Efforts to compile information regarding the downstream signaling pathway modulation and gene expression regulation by this compound have yielded no specific findings. The scientific community has yet to publish any research that would shed light on how this particular compound may influence these fundamental cellular processes.

Similarly, the investigation into its in vitro cellular and molecular effects remains a void in the current scientific landscape. There are no available reports on cell-based assays that could determine its target engagement or the activation of specific cellular pathways. Furthermore, transcriptomic and proteomic analyses, which would provide a broad overview of the cellular responses to exposure to this compound, have not been documented in the accessible literature.

In the realm of in vivo preclinical research, the story is the same. There is no evidence of the utilization of defined animal models to explore the mechanistic underpinnings of this compound's biological effects or to validate its potential targets. Consequently, there is a complete absence of data on biomarker analysis and pharmacodynamic endpoints in preclinical biological matrices, which would be crucial for understanding the compound's behavior in a whole-organism context.

Metabolic Fate and Biotransformation Pathways of 12 Methylidenepregn 4 Ene 3,20 Dione in Vitro and Preclinical in Vivo

In Vitro Biotransformation and Metabolite Profiling Studies

In vitro studies using liver-derived systems like hepatic microsomes and hepatocytes are essential for predicting how a compound will be metabolized in the body. These systems contain the necessary enzymes to simulate the biotransformation pathways.

Hepatic Microsomal and Hepatocyte-Based Metabolic Stability Assays

Metabolic stability assays are crucial for determining the rate at which a compound is cleared by the liver's metabolic machinery. In these assays, 12-Methylidenepregn-4-ene-3,20-dione would be incubated with liver microsomes or hepatocytes. The disappearance of the parent compound over time indicates its metabolic turnover. Steroids with the pregn-4-ene-3,20-dione backbone are known to be substrates for hepatic enzymes, suggesting that this compound would likely exhibit moderate to high metabolic clearance. The presence of the methylidene group at the C12 position might influence the rate of metabolism compared to other progestins.

Table 1: Representative Metabolic Stability Data for a Progestin Compound

| System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | 25 | 27.7 |

| Rat Liver Microsomes | 18 | 38.5 |

| Human Hepatocytes | 45 | 15.4 |

Note: This data is illustrative for a typical progestin and not specific to this compound.

Elucidation of Phase I Oxidative Metabolism Pathways (e.g., Hydroxylation, Demethylation)

Phase I metabolism involves the introduction or exposure of functional groups, which typically increases the polarity of the molecule. nih.gov For a steroid like this compound, the primary Phase I reactions are expected to be oxidative.

Hydroxylation: This is the most common reaction, where a hydroxyl (-OH) group is added to the steroid nucleus. Likely sites for hydroxylation on the pregnane (B1235032) skeleton include positions C6, C16, and C21. The 12-methylidene group itself could also be a target for hydroxylation or epoxidation.

Reduction: The ketone groups at C3 and C20, as well as the double bond at C4-C5, are susceptible to reduction, leading to various stereoisomers of hydroxylated metabolites.

These reactions result in a variety of more polar metabolites that can then undergo Phase II conjugation.

Identification of Phase II Conjugative Metabolism Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I, the newly formed hydroxyl groups on the metabolites of this compound serve as attachment points for large, water-soluble molecules in Phase II reactions. nih.gov This conjugation step significantly increases the hydrophilicity of the metabolites, preparing them for excretion.

Glucuronidation: This is a major pathway for steroid metabolism, where glucuronic acid is attached to hydroxyl groups.

Sulfation: Sulfate (B86663) group conjugation is another common pathway for steroid metabolites.

The extent of glucuronidation versus sulfation can vary depending on the specific metabolite and the animal species.

Characterization of Specific Enzyme Systems (e.g., Cytochrome P450 Isoforms, UDP-Glucuronosyltransferases) Responsible for Metabolism

The enzymes responsible for metabolizing steroids are well-characterized.

Cytochrome P450 (CYP) Enzymes: These are the primary drivers of Phase I oxidative metabolism. nih.gov For progestins and other steroids, the CYP3A subfamily, particularly CYP3A4 in humans, is the most important isoform. Other CYPs, such as those in the CYP2C family, may also play a role.

UDP-Glucuronosyltransferases (UGTs): This family of enzymes catalyzes the glucuronidation of Phase I metabolites.

Sulfotransferases (SULTs): These enzymes are responsible for the sulfation of the metabolites.

Identifying the specific enzymes involved is critical for predicting potential drug-drug interactions.

Table 2: Enzyme Systems Involved in Steroid Metabolism

| Metabolic Phase | Enzyme Family | Key Isoforms (Human) | Typical Reaction |

|---|---|---|---|

| Phase I | Cytochrome P450 | CYP3A4, CYP2C9, CYP2C19 | Hydroxylation, Oxidation |

| Phase II | UDP-Glucuronosyltransferases | UGT1A, UGT2B families | Glucuronide Conjugation |

Preclinical In Vivo Metabolic Fate Studies in Animal Models

While in vitro studies provide a foundational understanding, preclinical studies in animal models like rats, dogs, or monkeys are necessary to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME).

Identification of Major Metabolites in Biological Fluids and Tissues

In preclinical in vivo studies, this compound would be administered to animals, and biological samples such as plasma, urine, and feces would be collected over time. Advanced analytical techniques like mass spectrometry would be used to identify the parent compound and its metabolites.

Based on the expected pathways, the major metabolites found in these fluids would likely be glucuronide and sulfate conjugates of various hydroxylated forms of the parent compound. The profile of metabolites can differ between species, as well as between different biological matrices (e.g., urine vs. feces), reflecting different primary routes of excretion. The parent compound would likely be found in low concentrations in plasma due to extensive metabolism.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Progesterone (B1679170) |

| Glucuronic acid |

| Cytochrome P450 |

| UDP-Glucuronosyltransferases |

Comparative Analysis of Species-Specific Metabolism and Extrapolation to Translational Models

Significant species-specific differences exist in the metabolism of progesterone and synthetic progestins, which has important implications for the extrapolation of preclinical data to human clinical outcomes. mdpi.com Rodents, particularly rats, are common preclinical models in steroid research. However, their metabolic profile for progestogens can differ substantially from that of humans.

In humans, the primary metabolite of progesterone is 5β-pregnane-3α,20α-diol glucuronide. semanticscholar.org In contrast, studies with rat liver preparations have shown different metabolite profiles. For instance, one study highlighted that while both human and rat liver homogenates extensively metabolize progesterone, the specific metabolites and their proportions can vary. mdpi.com Such discrepancies in metabolizing enzymes between species can lead to different pharmacokinetic profiles and potentially different biological activities of the metabolites. mdpi.com

For synthetic progestins, these species differences are also pronounced. The introduction of modifications to the progesterone backbone, such as the 12-methylidene group, could be metabolized differently across species due to variations in the expression and activity of CYP450 enzymes and other metabolic enzymes. This underscores the importance of using multiple preclinical models and in vitro systems with human-derived enzymes or cell lines to better predict human metabolism. researchgate.net

The table below summarizes the key metabolic reactions for the pregn-4-ene-3,20-dione core and highlights the potential for species-specific variations, which would be critical to consider for a novel compound like this compound.

| Metabolic Reaction | Enzymes Involved | Common Metabolites | Observed Species Differences (Human vs. Rat) |

|---|---|---|---|

| A-Ring Reduction | 5α-Reductase, 5β-Reductase, 3α/3β-HSD | 5α/5β-Dihydroprogesterone, Allopregnanolone, Pregnanolone | Quantitative differences in 5α vs. 5β reduction pathways. mdpi.com |

| 20-Keto Reduction | 20α/20β-HSD | 20α/20β-Hydroxyprogesterone | Variations in the predominance of α and β isomers. |

| Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | 6β-Hydroxyprogesterone, 11α-Hydroxyprogesterone, 17α-Hydroxyprogesterone | Different regioselectivity of hydroxylation. For example, rat liver may produce 16α-hydroxy derivatives not commonly seen in humans. semanticscholar.org |

| Conjugation | UGTs, SULTs | Glucuronide and sulfate conjugates | Differences in the extent and type of conjugation. |

Implications of Metabolic Pathways on Research Compound Design and Optimization

Understanding the metabolic fate of a research compound is crucial for its design and optimization. The goal is often to create a molecule with a desirable pharmacokinetic profile, including appropriate absorption, distribution, metabolism, and excretion (ADME) characteristics. frontiersin.org

One of the primary objectives in steroid drug design is to enhance metabolic stability to improve oral bioavailability and prolong the duration of action. nih.gov For instance, the introduction of certain chemical groups can block sites of rapid metabolism. The 12-methylidene group in this compound could potentially serve this purpose by sterically hindering enzymatic attack at or near the C12 position.

Furthermore, knowledge of metabolic pathways can help in designing prodrugs or identifying active metabolites. If a particular metabolite is found to have a more potent or desirable activity profile, the parent compound can be designed to be efficiently converted to this metabolite. Conversely, if a metabolite is associated with undesirable effects, the parent compound can be modified to avoid its formation.

Metabolism-guided drug design also plays a critical role in mitigating potential safety concerns. nih.gov For example, if a metabolic pathway leads to the formation of reactive metabolites that can cause toxicity, medicinal chemists can modify the structure to block this pathway. In the context of this compound, it would be important to investigate whether the exocyclic double bond of the methylidene group is susceptible to metabolic activation to a reactive epoxide.

The design of new steroidal compounds often involves a balance between achieving the desired pharmacological activity and optimizing the metabolic profile. The introduction of the 12-methylidene group is a structural modification that could potentially alter receptor binding affinity and selectivity, while also influencing its metabolic stability and the profile of its metabolites. A thorough understanding of these metabolic pathways through in vitro and preclinical in vivo studies is essential for the successful development of such a compound.

Future Research Directions and Translational Perspectives for 12 Methylidenepregn 4 Ene 3,20 Dione in Academic Contexts

Design and Synthesis of Next-Generation 12-Methylidenepregn-4-ene-3,20-dione Derivatives with Enhanced Selectivity and Potency

The future design and synthesis of derivatives of this compound should be guided by structure-activity relationship (SAR) studies to enhance target selectivity and biological potency. The introduction of various functional groups at different positions of the steroid nucleus could lead to compounds with improved pharmacological profiles.

Key synthetic strategies could involve:

Modification of the A and B rings: Alterations to the A- and B-rings of the pregnane (B1235032) skeleton have been shown to influence the binding of steroidal compounds to their target receptors. nih.gov

Introduction of heteroatoms: The incorporation of nitrogen, oxygen, or sulfur atoms into the steroidal framework can lead to novel derivatives with unique biological properties.

Side-chain modifications: The side chain at C-17 is a critical determinant of the biological activity of pregnane derivatives. nih.gov Modifications at this position could lead to compounds with enhanced potency and selectivity.

A systematic exploration of these synthetic avenues, coupled with computational modeling and in vitro screening, will be essential for identifying next-generation derivatives with therapeutic potential.

Table 1: Proposed Next-Generation Derivatives of this compound and Their Rationale

| Derivative | Modification | Rationale |

| 17α-hydroxy-12-methylidenepregn-4-ene-3,20-dione | Introduction of a hydroxyl group at C-17 | To potentially enhance interaction with target proteins and improve solubility. |

| 21-fluoro-12-methylidenepregn-4-ene-3,20-dione | Introduction of a fluorine atom at C-21 | To potentially increase metabolic stability and binding affinity. |

| 6α-methyl-12-methylidenepregn-4-ene-3,20-dione | Addition of a methyl group at C-6 | To potentially alter the conformation of the A-ring and improve selectivity. |

Exploration of Novel Biological Targets and Therapeutic Areas for Steroidal Pregnene Derivatives

While pregnane derivatives have traditionally been associated with hormonal regulation, recent research has highlighted their potential in other therapeutic areas, such as oncology. nih.gov Future research on this compound and its derivatives should therefore extend beyond the classical steroid receptors to explore novel biological targets.

Potential new therapeutic areas to investigate include:

Anticancer activity: Some pregnane derivatives have demonstrated antiproliferative effects in various cancer cell lines. nih.gov

Neuroprotective effects: The neuroprotective potential of synthetic steroids is an emerging area of research.

Anti-inflammatory properties: The anti-inflammatory effects of steroids are well-known, and novel derivatives could offer improved therapeutic indices.

The identification of new biological targets will require a combination of high-throughput screening, molecular docking studies, and target validation experiments.

Development and Application of Advanced Preclinical Models for Comprehensive Biological Evaluation

The translation of promising preclinical candidates into clinical use is often hampered by the limitations of traditional preclinical models. To ensure a more accurate assessment of the efficacy and safety of this compound derivatives, the use of advanced preclinical models is imperative.

These models include:

Three-dimensional (3D) cell cultures: 3D spheroids and organoids can more accurately mimic the in vivo microenvironment compared to conventional 2D cell cultures.

Humanized animal models: The use of animal models with humanized components, such as the immune system or specific drug targets, can provide more relevant data for predicting human responses.

Microfluidic "organ-on-a-chip" systems: These devices can simulate the function of human organs and be used to study drug metabolism and toxicity in a more physiological context.

The adoption of these advanced models will facilitate a more robust and predictive preclinical evaluation of novel steroidal compounds. rsc.orgmdpi.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for a Systems-Level Understanding of Compound Action

A comprehensive understanding of the mechanism of action of this compound and its derivatives requires a systems-level approach. The integration of omics technologies, such as metabolomics and proteomics, can provide a global view of the cellular response to these compounds.

Metabolomics: This technology can be used to identify changes in the cellular metabolome following treatment with the compound, providing insights into the metabolic pathways that are affected. nih.govtandfonline.com Steroid hormone targeted metabolomics can offer precise quantification of various steroid hormones. metwarebio.com

Proteomics: Proteomic analysis can reveal changes in protein expression and post-translational modifications, helping to identify the direct and indirect targets of the compound. uni-tuebingen.deokstate.edu

The data generated from these omics studies, when integrated with other biological data, will provide a more complete picture of the compound's mechanism of action and facilitate the identification of biomarkers for monitoring its therapeutic effects.

Table 2: Proposed Omics Study Design for this compound

| Omics Technology | Experimental System | Key Readouts | Potential Insights |

| Metabolomics (LC-MS) | Cancer cell lines treated with the compound | Alterations in key metabolic pathways (e.g., glycolysis, amino acid metabolism) | Understanding of the compound's impact on cellular metabolism and potential off-target effects. |

| Proteomics (Shotgun proteomics) | 3D tumor spheroids treated with the compound | Changes in protein expression profiles, identification of protein-protein interaction networks | Identification of direct and indirect protein targets, elucidation of signaling pathways modulated by the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.